molecular formula C18H19N3O4S B2898831 Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 939895-54-2

Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B2898831
CAS No.: 939895-54-2
M. Wt: 373.43
InChI Key: DYUKEHXTODKLPR-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a thiophene-derived compound featuring a 3-carboxylate ester, a 5-ethyl substituent, and a quinoxaline-acetyl amino group at the 2-position.

Properties

IUPAC Name

methyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-10-8-11(18(24)25-2)17(26-10)21-15(22)9-14-16(23)20-13-7-5-4-6-12(13)19-14/h4-8,14,19H,3,9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUKEHXTODKLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related thiophene carboxylates and ester-containing derivatives, focusing on substituents, synthesis, and applications.

Compound Name Key Substituents Synthesis Method Yield Application/Notes Reference
Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate (Target Compound) 5-Ethyl, 3-carboxylate, 2-(quinoxaline-acetyl amino) Not specified N/A Potential biological activity inferred from quinoxaline and thiophene motifs N/A
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 7) 3-Methoxyphenyl, 2-carboxylate, 3-(dimethylamino methylidene amino) Microwave irradiation 99% High-yield intermediate; methoxy group may enhance lipophilicity
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (Compound 1) 2-Amino, 4-methyl, 5-phenyl, 3-ethylcarboxylate Gewald synthesis N/A Pharmaceutical research (e.g., antimicrobial, antitumor applications)
Metsulfuron methyl (Herbicide) Triazine-sulfonylurea-benzoate ester Standard agrochemical synth N/A Herbicide; methyl ester improves solubility and bioavailability

Key Findings

Substituent Effects on Reactivity and Bioactivity The quinoxaline-acetyl amino group in the target compound distinguishes it from analogues with simpler amines (e.g., Compound 7’s dimethylamino group). The 5-ethyl substituent on the thiophene ring increases lipophilicity relative to compounds with aryl groups (e.g., Compound 1’s 5-phenyl or Compound 7’s 3-methoxyphenyl). This could influence membrane permeability or metabolic stability .

Synthetic Efficiency

  • Compound 7 achieved a 99% yield under microwave irradiation, suggesting that similar methods could optimize the synthesis of the target compound, though its specific pathway remains undocumented .

Application Context While the target compound’s function is unspecified, thiophene-quinoxaline hybrids are often investigated for kinase inhibition or antiproliferative activity. In contrast, methyl ester derivatives like metsulfuron methyl are optimized for herbicidal activity via triazine-sulfonylurea motifs .

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